4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester
Overview
Description
4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester is a complex organic compound that features a boronic acid ester functional group Boronic acid esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester likely involves multiple steps:
Formation of the 1,2,3-triazole ring:
Attachment of the THPO-methyl group: This step might involve the protection of a hydroxyl group with a THPO (tetrahydropyranyl) group, followed by methylation.
Formation of the boronic acid ester: This can be done by reacting the corresponding phenylboronic acid with pinacol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid ester group can undergo oxidation to form the corresponding phenol.
Reduction: The triazole ring and other functional groups may be reduced under specific conditions.
Substitution: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology and Medicine
Drug Development:
Bioconjugation: The compound could be used to link biomolecules through the triazole ring.
Industry
Materials Science:
Sensors: The boronic acid group can interact with sugars, making it useful in sensor technology.
Mechanism of Action
The mechanism of action would depend on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. In biological systems, the triazole ring may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid, pinacol ester: Lacks the triazole and THPO-methyl groups.
4-(2-(1,2,3-Triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester: Lacks the THPO-methyl group.
4-(2-(4-(Methoxy)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester: Similar structure but with a methoxy group instead of THPO-methyl.
Uniqueness
The presence of the THPO-methyl group and the 1,2,3-triazole ring makes 4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
4-(oxan-2-yloxymethyl)-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BN3O5/c1-21(2)22(3,4)31-23(30-21)17-8-10-19(11-9-17)27-14-12-26-15-18(24-25-26)16-29-20-7-5-6-13-28-20/h8-11,15,20H,5-7,12-14,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCUHBUPFYBBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=C(N=N3)COC4CCCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656905 | |
Record name | 4-{[(Oxan-2-yl)oxy]methyl}-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-67-1 | |
Record name | 4-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-1H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(Oxan-2-yl)oxy]methyl}-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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